Cas no 227179-09-1 ((2R)-2-[(1R)-1-[(3R,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one)
![(2R)-2-[(1R)-1-[(3R,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one structure](https://de.kuujia.com/scimg/cas/227179-09-1x500.png)
227179-09-1 structure
Produktname:(2R)-2-[(1R)-1-[(3R,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
(2R)-2-[(1R)-1-[(3R,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- CHEBI:169206
- 2-[1-[10,13-dimethyl-1-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
- (3b,20R,22R)-3,20,27-Trihydroxy-1-oxowitha-5,24-dienolide 3-glucoside
- Ergosta-5,24-dien-26-oic acid, 3-(beta-D-glucopyranosyloxy)-20,22,27-trihydroxy-1-oxo-, delta-lactone, (3beta,22R)-
- 227179-09-1
- DTXSID301110932
- (2R)-2-[(1R)-1-[(3R,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
-
- Inchi: 1S/C34H50O11/c1-16-11-26(45-30(41)20(16)14-35)34(4,42)24-8-7-21-19-6-5-17-12-18(43-31-29(40)28(39)27(38)23(15-36)44-31)13-25(37)33(17,3)22(19)9-10-32(21,24)2/h5,18-19,21-24,26-29,31,35-36,38-40,42H,6-15H2,1-4H3
- InChI-Schlüssel: OJRQAQMTUKIJMK-UHFFFAOYSA-N
- Lächelt: OC(C)(C1CC(C)=C(CO)C(=O)O1)C1CCC2C3CC=C4CC(CC(C4(C)C3CCC21C)=O)OC1C(C(C(C(CO)O1)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 634.33531241g/mol
- Monoisotopenmasse: 634.33531241g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 45
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1260
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 14
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topologische Polaroberfläche: 183Ų
(2R)-2-[(1R)-1-[(3R,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one Verwandte Literatur
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
227179-09-1 ((2R)-2-[(1R)-1-[(3R,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one) Verwandte Produkte
- 1936544-58-9(4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran)
- 98094-87-2(1,3,8-trihydroxy-11H-[1]benzofuro[2,3-b]chromen-11-one)
- 1804415-72-2(3-Cyano-6-(difluoromethyl)-4-methylpyridine-2-acetonitrile)
- 2229529-69-3(1-(1-bromopropan-2-yl)-3-methoxy-2-nitrobenzene)
- 1352327-92-4(2-Bromo-4-phenoxypyridine)
- 1016777-70-0(2-(2-cyanoethoxy)benzonitrile)
- 2172265-77-7(5-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 74569-33-8(2-(3,4-Dichlorophenyl)-3-methylbutanoic acid)
- 1289387-62-7((1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride)
- 1399654-68-2(3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid)
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
CN Lieferant
Großmenge
